molecular formula C6H7NO2 B1359124 1-Cyanocyclobutanecarboxylic acid CAS No. 30491-91-9

1-Cyanocyclobutanecarboxylic acid

Cat. No. B1359124
Key on ui cas rn: 30491-91-9
M. Wt: 125.13 g/mol
InChI Key: UMPNPEAXNWBDME-UHFFFAOYSA-N
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Patent
US03954730

Procedure details

20 g (0.131 mol) of 1-cyano-1-cyclobutanecarboxylic acid ethyl ester are dissolved in 60 ml of methanol and saponified with 40 ml of 4 N NaOH for about 12 hours at 23° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([C:10]#[N:11])[CH2:9][CH2:8][CH2:7]1)=[O:5])C.[OH-].[Na+]>CO>[C:10]([C:6]1([C:4]([OH:5])=[O:3])[CH2:9][CH2:8][CH2:7]1)#[N:11] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCC1)C#N
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#N)C1(CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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